Pefloxacin
Overview
Description
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria. This compound is primarily used to treat bacterial infections in the gastrointestinal system, genitourinary tract, and uncomplicated gonococcal urethritis in males .
Scientific Research Applications
Pefloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: Used in clinical research to develop new antibacterial agents and to study the pharmacokinetics and pharmacodynamics of fluoroquinolones.
Industry: Used in the development of new formulations and delivery systems for antibacterial agents
Mechanism of Action
Target of Action
Pefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
This compound exerts its bactericidal action by interfering with the activity of DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby preventing bacterial cell division and growth .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption leads to the cessation of bacterial cell division, resulting in the death of the bacteria .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . It has an elimination half-life ranging from 6.2 to 12.4 hours . This compound is capable of penetrating cells, yielding high tissue: serum ratios, which is beneficial for treating infections caused by intracellular pathogens . It is mostly excreted renally, but also through the biliary route . In patients with liver insufficiency and elderly patients, altered plasma pharmacokinetics are observed, necessitating dosage adjustments .
Result of Action
The result of this compound’s action is the effective eradication of a variety of bacterial infections. It possesses excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea, as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also shows effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, its lipophilic properties allow it to have good properties in a physiological medium . When this compound enters the soil and water environment, it can be harmful to the ecological environment . Furthermore, it can remain in animal foodstuffs, potentially harming human health through the food chain .
Safety and Hazards
Future Directions
Pefloxacin has been the subject of various research studies. For instance, one study investigated the removal of this compound from aqueous solution by acid-alkali modified sludge-based biochar . Another study focused on the oral bioavailability and plasma disposition of this compound in healthy broiler chickens . These studies suggest that this compound continues to be a relevant area of research in the medical and environmental fields.
Biochemical Analysis
Biochemical Properties
Pefloxacin exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . The bactericidal action of this compound results from this interference .
Cellular Effects
This compound has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter . In a proliferation assay in liquid culture of the cell line HL-60, this compound caused a dose-dependent inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the transcription and replication of bacterial DNA . The bactericidal action of this compound results from this interference .
Temporal Effects in Laboratory Settings
This compound has a long half-life and good penetration of tissue and body fluids . It is metabolized extensively to form the principal N-demethyl this compound (norfloxacin) and N-oxide metabolites .
Dosage Effects in Animal Models
In healthy broiler chickens, this compound was rapidly absorbed with an absorption half-life (t½a) and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 h, respectively . The elimination half-life (t½β) was 8.44 ± 0.48 and 13.18 ± 0.82 h after IV and oral administration, respectively . The results indicate that an oral dose of 10 mg this compound/kg BW, every 24 h, should be effective in treatment of the most systemic infections in poultry .
Metabolic Pathways
This compound is metabolized extensively to form the principal N-demethyl this compound (norfloxacin) and N-oxide metabolites . This suggests that this compound is involved in metabolic pathways that involve these metabolites.
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract . Its elimination half-life ranges from 6.2 to 12.4 hours . After repeated administration, a major change in pharmacokinetic parameters is observed . This compound is also metabolized in the liver .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the regions in the cell where the bacterial enzymes DNA gyrase and topoisomerase IV are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pefloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring system.
Introduction of the fluorine atom: The fluorine atom is introduced into the quinolone core through a fluorination reaction.
Attachment of the piperazine ring: The piperazine ring is attached to the quinolone core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw material preparation: High-purity raw materials are prepared and purified.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pefloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form degradation products.
Reduction: Reduction reactions can modify the quinolone core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Comparison with Similar Compounds
Pefloxacin is similar to other fluoroquinolones such as ciprofloxacin, levofloxacin, and norfloxacin. it has unique properties that make it distinct:
Spectrum of Activity: this compound has a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Pharmacokinetics: this compound has a longer half-life compared to some other fluoroquinolones, allowing for less frequent dosing.
Side Effects: This compound has a different side effect profile compared to other fluoroquinolones, with a higher risk of tendonitis and tendon rupture
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
- Ofloxacin
- Moxifloxacin
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYDNQZQSQIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-95-6 (mesylate) | |
Record name | Pefloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048493 | |
Record name | Pefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
Record name | Pefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Pefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
Record name | Pefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70458-92-3 | |
Record name | Pefloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pefloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pefloxacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PEFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 °C | |
Record name | Pefloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pefloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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